7-[(3-FLUOROPHENYL)METHOXY]-4-PHENYL-2H-CHROMEN-2-ONE
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Overview
Description
7-[(3-Fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 3-fluorophenylmethanol under specific conditions. One common method is the use of a base-catalyzed reaction, where the chromen-2-one derivative is treated with 3-fluorophenylmethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-[(3-Fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
7-[(3-Fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of fluorescent materials and sensors due to its unique photophysical properties.
Biological Studies: The compound is investigated for its antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 7-[(3-Fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in cancer research, the compound may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2H-chromen-2-one: Lacks the fluorophenylmethoxy group, resulting in different biological activities.
7-Methoxy-4-phenyl-2H-chromen-2-one: Contains a methoxy group at a different position, leading to variations in its chemical reactivity and applications.
Uniqueness
7-[(3-Fluorophenyl)methoxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of the fluorophenylmethoxy group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and its utility in material science applications .
Properties
IUPAC Name |
7-[(3-fluorophenyl)methoxy]-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO3/c23-17-8-4-5-15(11-17)14-25-18-9-10-19-20(16-6-2-1-3-7-16)13-22(24)26-21(19)12-18/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUFZIFSKUHXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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